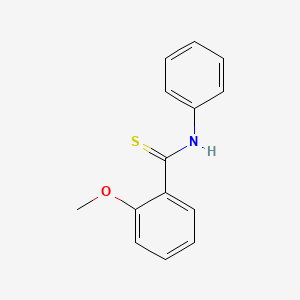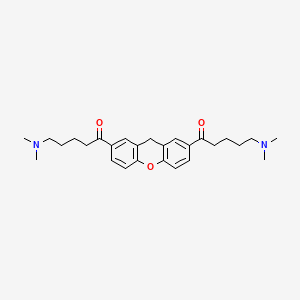
1-Pentanone, 1,1'-(9H-xanthene-2,7-diyl)bis(5-(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentanone, 1,1’-(9H-xanthene-2,7-diyl)bis(5-(dimethylamino)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a xanthene core and dimethylamino groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-Pentanone, 1,1’-(9H-xanthene-2,7-diyl)bis(5-(dimethylamino)- involves several steps. One common method includes the reaction of xanthene derivatives with dimethylamino compounds under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process. The mixture is heated to a specific temperature, and the reaction is monitored until the desired product is formed. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1-Pentanone, 1,1’-(9H-xanthene-2,7-diyl)bis(5-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products depending on the reaction conditions.
Substitution: The dimethylamino groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
1-Pentanone, 1,1’-(9H-xanthene-2,7-diyl)bis(5-(dimethylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals for catalytic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of dyes, pigments, and other materials due to its unique chemical
Propiedades
Número CAS |
37972-03-5 |
|---|---|
Fórmula molecular |
C27H36N2O3 |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
5-(dimethylamino)-1-[7-[5-(dimethylamino)pentanoyl]-9H-xanthen-2-yl]pentan-1-one |
InChI |
InChI=1S/C27H36N2O3/c1-28(2)15-7-5-9-24(30)20-11-13-26-22(17-20)19-23-18-21(12-14-27(23)32-26)25(31)10-6-8-16-29(3)4/h11-14,17-18H,5-10,15-16,19H2,1-4H3 |
Clave InChI |
IYHHYVDCCCZJOZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCC(=O)C1=CC2=C(C=C1)OC3=C(C2)C=C(C=C3)C(=O)CCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B14680505.png)

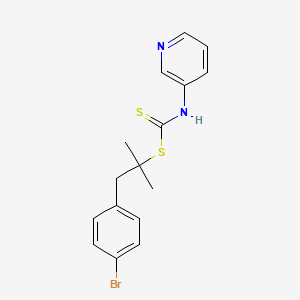
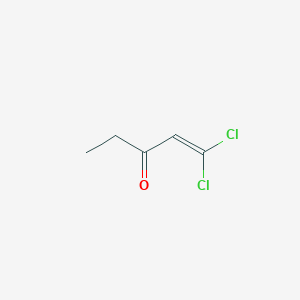
![(E)-Bis[1-(4-methylphenyl)ethyl]diazene](/img/structure/B14680529.png)
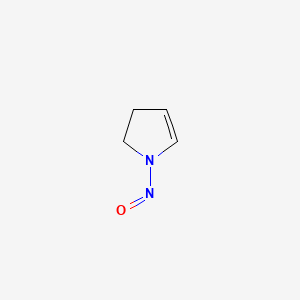

![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)

![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)
![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
![4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide](/img/structure/B14680575.png)
